2-Acetylthiazolidine

Description

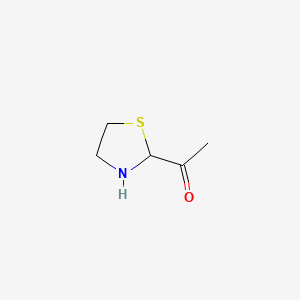

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazolidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCSPJPIAZEQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867274 | |

| Record name | 1-(1,3-Thiazolidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67399-73-9 | |

| Record name | Ethanone, 1-(2-thiazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067399739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization of 2 Acetylthiazolidine

Established Synthetic Pathways for 2-Acetylthiazolidine Core Structure

The formation of the this compound core primarily relies on the condensation of a thiol-containing amine with a carbonyl compound. This reaction is a cornerstone for creating the five-membered thiazolidine (B150603) ring.

Condensation Reactions with Cysteamine (B1669678) and α-Dicarbonyl Precursors

A prevalent method for synthesizing the this compound core involves the condensation reaction between cysteamine and an α-dicarbonyl compound, such as 2,3-butanedione (B143835) or methylglyoxal (B44143). acs.orgacs.org This reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular nucleophilic attack by the thiol group to form the thiazolidine ring. researchgate.net The reaction of methylglyoxal with cysteamine specifically yields this compound. acs.org The temperature can significantly influence the proportion of resulting products. weebly.com

For instance, the reaction of cysteamine with 2,3-butanedione in a model system has been shown to produce 2-methyl-2-acetylthiazolidine. acs.org This reaction highlights the general applicability of using α-dicarbonyl precursors for the synthesis of 2-acylthiazolidine derivatives.

Alternative Synthetic Routes to the Thiazolidine Ring System

Beyond the use of α-dicarbonyls, the thiazolidine ring system can be synthesized through the condensation of aminothiols, like cysteine, with various aldehydes. wikipedia.orgnovapublishers.com Aromatic aldehydes readily react with (R)-cysteine in boiling acidified methanol (B129727) to produce diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net For example, L-cysteine reacts with benzaldehyde (B42025) to form 2-phenylthiazolidine-4-carboxylic acid. irapa.org This resulting acid can then be acetylated using acetic anhydride (B1165640) to yield 3-acetyl-2-phenylthiazolidine-4-carboxylic acid. irapa.orgresearchgate.net

Another approach involves the reaction of L-cysteine with 4-acetylaminobenzaldehyde, which, after protection with Fmoc-Cl, yields an Fmoc-protected thiazolidine-4-carboxylic acid. nih.gov These methods provide a versatile entry into various thiazolidine-4-carboxylic acid derivatives, which can be further modified.

Derivatization Strategies for this compound Analogs

Once the this compound core or a related thiazolidine structure is formed, it can be further modified to create a diverse library of analogues. These modifications can occur at the acetyl group, the nitrogen atom of the thiazolidine ring, or other positions on the ring itself.

Synthesis of 2-Substituted-3-Acetylthiazolidine Derivatives

A common strategy for derivatization involves the synthesis of 2-substituted-3-acetylthiazolidine-4-carboxylic acid derivatives. These compounds are typically prepared by reacting 2-substituted-thiazolidine-4-carboxylic acids with acetic anhydride. pharmainfo.in The resulting 3-acetylated compounds can then be coupled with various amino acid methyl esters to form amide derivatives. pharmainfo.inresearchgate.net This coupling is often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). rdd.edu.iq

Further modifications can be made, such as converting the amino acid methyl esters to their corresponding hydrazides via hydrazinolysis with hydrazine (B178648) hydrate. pharmainfo.inresearchgate.net These hydrazides can then be reacted with aldehydes to form N-benzylidine glycine (B1666218) hydrazone derivatives. pharmainfo.in

Functionalization of the Thiazolidine Ring System

Functionalization of the thiazolidine ring itself is another key derivatization strategy. For instance, N-Cbz-2-trimethylsilyl-1,3-thiazolidine can be functionalized at the 2-position. researchgate.net The thiazolidine ring can also be opened under specific conditions to introduce functionality. For example, metal-free opening of a 4-carboxy thiazolidine (thioproline) can be achieved with methoxyamine, which releases formaldehyde (B43269) that is subsequently quenched. rsc.org

Additionally, the thiazolidine ring can be part of more complex fused heterocyclic systems. For example, the synthesis of thiopyranothiazoles, which can be considered as "fixed" 4-thiazolidinone (B1220212) biophores, has been explored. ump.edu.pl

Stereoselective Synthesis Approaches for this compound Derivatives

The synthesis of thiazolidine derivatives often results in the formation of diastereomers due to the creation of new chiral centers. researchgate.netresearchgate.net For example, the reaction of L-cysteine with aldehydes can produce a mixture of (2R,4R) and (2S,4R) diastereomers. novapublishers.com The ratio of these diastereomers can be influenced by the reaction conditions. researchgate.net

While some syntheses proceed with preferential formation of one stereoisomer, such as the cis configuration, the separation of these diastereomers can be challenging. researchgate.netrdd.edu.iq In some cases, epimerization can occur in solution, leading to a mixture of isomers. researchgate.net Despite the challenges, stereoselective synthesis is an important consideration for producing specific, biologically active thiazolidine derivatives, as the stereochemistry can significantly impact their properties. nih.gov

Biological Activities and Pharmacological Investigations of 2 Acetylthiazolidine and Its Derivatives

Antimicrobial Efficacy Assessments

Derivatives of 2-acetylthiazolidine have demonstrated a wide range of antimicrobial activities, targeting bacteria, fungi, and the biofilms they produce.

The antibacterial potential of this compound derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the core structure can lead to compounds with significant potency.

For instance, a series of thiazolidine-2,4-dione based quinazolinone derivatives were synthesized and screened for antibacterial activity. ijpbs.com Among the tested compounds, some derivatives (5d, 5l, and 5o) displayed notable activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 20-26 mm. ijpbs.com Another study focused on synthesizing 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives and tested them against Gram-positive (Bacillus subtilis, Bacillus pumilus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.netpharmainfo.in

Hybrid molecules incorporating the thiazolidinedione moiety with existing antibiotics like norfloxacin (B1679917) have also been developed. mdpi.comexlibrisgroup.comnih.gov These hybrids were designed to possess a novel binding mode to DNA gyrase, potentially overcoming existing resistance mechanisms. mdpi.comexlibrisgroup.comnih.gov The resulting compounds showed promising activity, particularly against Gram-negative strains. mdpi.comexlibrisgroup.comnih.gov For example, norfloxacin-thiazolidinedione hybrids (compounds 7a-f) that included an extra phenyl ring were found to be more potent than the unsubstituted version (compound 6). mdpi.com Specifically, derivatives 7a and 7b showed good efficiency against P. aeruginosa. mdpi.com In a separate study, derivatives of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one exhibited significant activity against multidrug-resistant Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) between 1-32 μg/mL. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazolidine (B150603) Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Thiazolidine-2,4-dione quinazolinone derivatives (5d, 5l, 5o) | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 20-26 mm | ijpbs.com |

| Norfloxacin-thiazolidinedione hybrid (7b) | P. aeruginosa | MIC | Comparable to norfloxacin | mdpi.com |

| Thiazolidine-2,4-dione derivatives (1a, 2a, 2b) | Multidrug-resistant S. aureus | MIC | 1-32 μg/mL | researchgate.net |

| Hybrid indole–thiazolidinedione–triazole derivatives | S. aureus | MIC | 0.21–3.61 µM | researchgate.net |

The antifungal properties of this compound derivatives have also been a key area of investigation. Research has demonstrated their effectiveness against various fungal species.

In a study evaluating thiazolidine-2,4-dione based quinazolinone derivatives, compounds 5b, 5i, and 5o showed good antifungal activity against Aspergillus niger and Penicillium notatum, with zones of inhibition between 20-23 mm. ijpbs.com Another research effort synthesized a series of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives and confirmed their activity against the fungus Candida utilis. researchgate.netpharmainfo.in

Further studies on thiazolidine-2,4-dione (TZD) derivatives revealed a broad spectrum of antifungal activity against species such as Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., and Penicillium notatum. researchgate.net The presence of electron-donating (–OH, –OCH3) or electron-withdrawing (–Cl, –NO2) substituents on the arylidene moieties attached to the heterocyclic ring was found to enhance this activity. researchgate.net It is suggested that some thiazolidinedione derivatives exert their antifungal effect by disrupting the integrity of the fungal cell membrane and inhibiting the synthesis of ergosterol. nih.gov

Table 2: Antifungal Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Thiazolidine-2,4-dione quinazolinone derivatives (5b, 5i, 5o) | A. niger, P. notatum | Zone of Inhibition | 20-23 mm | ijpbs.com |

| 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | C. utilis | Antimicrobial Activity | Active | researchgate.netpharmainfo.in |

| Thiazolidine-2,4-dione derivatives (3a-i) | A. niger, A. brassicicola, F. oxysporum, P. notatum etc. | Antifungal Activity | Active | researchgate.net |

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. mdpi.comnih.gov Thiazolidine derivatives have emerged as promising agents that can inhibit biofilm formation or eradicate existing biofilms. mdpi.comnih.gov The anti-biofilm activity is often independent of the direct antimicrobial effects. mdpi.com

The mechanism of action for anti-biofilm agents can involve the inhibition of quorum sensing (QS), a cell-to-cell communication process that regulates biofilm formation and virulence. mdpi.combiorxiv.org Hybrid molecules of norfloxacin and thiazolidinedione were developed with the dual aim of direct antibacterial action and preventing biofilm formation. mdpi.comnih.gov These hybrids demonstrated good anti-biofilm activity against Gram-positive strains. mdpi.comnih.gov One specific derivative, compound 6, was noted for its promising activity against the biofilms of two Gram-positive strains and E. coli. mdpi.com

Studies have quantified this activity using the Minimal Biofilm Eradication Concentration (MBEC). For new norfloxacin-thiazolidinedione hybrids, MBEC values against S. aureus were up to 16 times smaller than the standard, berberine (B55584). mdpi.com In another study, thiazolidine-2,4-dione derivatives were able to disrupt about 50% of preformed S. aureus biofilms, while 4-thioxo-thiazolidin-2-one derivatives inhibited approximately 90% of biofilm formation. researchgate.net

Table 3: Anti-Biofilm Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Bacterial/Fungal Strain(s) | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Norfloxacin-thiazolidinedione hybrid (Compound 6) | Gram-positive strains, E. coli | Anti-biofilm Activity | Good activity | mdpi.com |

| Norfloxacin-thiazolidinedione hybrids | S. aureus | MBEC | Up to 16x smaller than berberine standard | mdpi.com |

| Thiazolidine-2,4-dione derivatives | Preformed S. aureus biofilm | Biofilm Disruption | ~50% disruption | researchgate.net |

| 4-thioxo-thiazolidin-2-one derivatives | S. aureus | Biofilm Formation Inhibition | ~90% inhibition | researchgate.net |

Antifungal Activity Profiles

Antioxidant Properties and Mechanisms

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. researchgate.net Thiazolidine derivatives have been extensively studied for their antioxidant capabilities, which are often attributed to their ability to scavenge free radicals and modulate oxidative pathways. researchgate.netresearchgate.netindiamart.com

The antioxidant potential of this compound derivatives is frequently evaluated using in-vitro assays that measure their ability to neutralize stable free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide radical scavenging assays. ijpbs.comresearchgate.net

One study on (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid reported a strong ability to scavenge DPPH radicals, with an IC50 value of 18.17 µg/mL, indicating potent antioxidant activity. A series of 2-aryl thiazolidine-4-carboxylic acids were synthesized and screened, revealing that the nature and position of the substituent on the aromatic ring at position 2 significantly influence the antioxidant potential. researchgate.net It was observed that a phenolic OH group on the aromatic ring played a vital role in enhancing radical scavenging activity, with diphenolic substituents showing antioxidant properties nearly equivalent to the standard, ascorbic acid. researchgate.net

Kinetic studies on the ABTS radical scavenging activity have also been performed to understand the reaction rates and mechanisms. researchgate.net These assays help in correlating the chemical structure of the derivatives with their antioxidant function, showing that N-3 unsubstituted derivatives and those with aromatic amine substitutions often exhibit better activity. scholarsresearchlibrary.com

Table 4: Radical Scavenging Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Assay | Activity Measurement | Result | Source |

|---|---|---|---|---|

| (4S)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid | DPPH | IC50 | 18.17 µg/mL | |

| 2-Aryl thiazolidine-4-carboxylic acids (with diphenolic substituents) | DPPH, ABTS, NO Scavenging | Antioxidant Activity | Nearly equivalent to ascorbic acid | researchgate.net |

| Thiazolidinedione derivative (Compound 6) | DPPH | IC50 | 9.18 μg/mL | researchgate.net |

| Thiazolidinedione Mannich bases (TZP, RHP, MB01) | DPPH | Antioxidant Activity | Significant activity | scholarsresearchlibrary.com |

The antioxidant properties of this compound derivatives translate into protective effects within biological systems. By scavenging reactive oxygen species (ROS), these compounds can help prevent cellular damage that leads to various pathological conditions, including diabetes and neurodegenerative diseases. indiamart.commdpi.com

N-acetyl-thiazolidine-4-carboxylic acid (N-ATCA), derived from the amino acid cysteine, is absorbed by plant cells and releases thiol groups, which helps to reduce the negative effects of stress conditions like drought. andermattafrica.comherts.ac.uk In humans, thiazolidine derivatives are explored for their potential to mitigate oxidative stress and neuroinflammation, making them candidates for neuroprotective agents. Research has shown they can protect neuronal cells from oxidative damage in vitro.

Furthermore, antioxidant compounds can protect pancreatic β-cells from ROS, which is a key factor in preventing diabetes induced by oxidative stress. mdpi.com The accumulation of ROS can lead to lipid peroxidation, protein damage, and DNA damage, all of which are implicated in the development of diabetes mellitus. mdpi.com Thiazolidinedione derivatives, through their antioxidant action, can help neutralize these damaging processes. mdpi.comnih.gov

Radical Scavenging Assays and Kinetic Studies

Anticancer and Antiproliferative Research

Thiazolidine derivatives have garnered significant attention in anticancer research due to their wide range of pharmacological activities. researchgate.netresearchgate.netpharmainfo.in These compounds have been shown to inhibit tumor growth, modulate the cell cycle, and induce apoptosis in various cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity and Apoptosis Induction

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a series of 2-arylthiazolidine-4-carboxylic acid amides displayed potent cytotoxic activity with IC50 values in the low micromolar range against prostate cancer cells. researchgate.net Another study reported that (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide and (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide strongly inhibited the growth of all nine types of cancer cells in the NCI-60 human tumor cell line screen, with GI50 values ranging from 0.12 μM to 10.9 μM. nih.gov

The mechanism of cytotoxicity often involves the induction of apoptosis. For example, a 2-arylthiazolidine-4-carboxylic acid amide derivative was found to induce apoptosis in prostate and colorectal cancer cells by up-regulating the pro-apoptotic protein Bax and cleaved caspase 3, while down-regulating the anti-apoptotic protein Bcl-2. researchgate.net Similarly, thiazole (B1198619) derivatives bearing a phthalimide (B116566) structure were shown to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Furthermore, some thiazolidine-2,4-dione derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, with one compound increasing early and late apoptosis by approximately 76-fold and 90-fold, respectively, compared to untreated cells. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate cancer | Potent cytotoxic agents with IC50 values in the low micromolar range. researchgate.net |

| (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide | NCI-60 panel | GI50 values ranging from 0.12 μM (leukemia) to 10.9 μM (colon cancer). nih.gov |

| (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide | NCI-60 panel | Strong inhibition of all nine types of cancer cells. nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | NCI-60 panel | Active against all cell lines, with GI50 values like 1.11 μM (breast) and 1.15 μM (renal). nih.gov |

| Thiazole bearing phthalimide derivatives | MCF-7, MDA-MB-468, PC-12 | Compound 5b showed potent activity against MCF-7 with an IC50 of 0.2±0.01 µM. nih.gov |

| Thiazolidine-2,4-dione derivative (Compound 22) | HepG2, MCF-7 | Significant anti-proliferative activities with IC50 values of 2.04 ± 0.06 μM (HepG2) and 1.21 ± 0.04 M (MCF-7). nih.gov |

| Thiazolidine-2,4-dione-biphenyl derivatives (10b and 10d) | Hela, PC3, MDA-MB-231 | Displayed potent anticancer activity. waocp.org |

Cell Cycle Modulation Studies

In addition to inducing apoptosis, this compound derivatives can exert their anticancer effects by modulating the cell cycle. One study found that a specific 2-arylthiazolidine-4-carboxylic acid amide derivative could halt the cell cycle in the G0/G1 phase. researchgate.net This was achieved by increasing the expression of p21, a cell cycle inhibitor, and decreasing the expression of CDK2 and cyclin E, which are crucial for cell cycle progression. researchgate.net

Thiazolidinediones (TZDs), a related class of compounds, have also been shown to induce cell cycle arrest. Troglitazone (B1681588) and pioglitazone (B448), for example, caused G1 phase arrest in SW480 colon cancer cells. nih.gov Another TZD derivative, compound 22, was found to arrest the cell cycle of MCF-7 cells in the S phase. nih.gov This arrest was associated with a significant increase in the cell population in the S phase (from 24.61% to 33.84%) and a decrease in the G2/M and G0-G1 phases. nih.gov

Neuroprotective Effects and Neuropathological Modulation

Thiazolidine derivatives have emerged as promising agents for the treatment of neurodegenerative diseases due to their ability to mitigate oxidative stress and neuroinflammation. jelsciences.comirispublishers.com

Attenuation of Neuroinflammation

Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. irispublishers.com Thiazolidine-4-carboxylic acid derivatives have been shown to reduce neuroinflammation by down-regulating the overexpression of proinflammatory cytokines. jelsciences.comirispublishers.com They can modulate inflammatory pathways such as those involving nuclear factor-kappa B (NF-κB), NLRP3, TLR4, and COX-2. jelsciences.comirispublishers.com For instance, these derivatives can reverse the inflammatory cascade induced by ethanol (B145695) exposure by potentially reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 pathway. jelsciences.com The inhibition of TNF-α, in particular, helps to lessen both inflammation and cognitive deficits. jelsciences.comirispublishers.com

Protection Against Neuronal Damage and Memory Impairment

Research indicates that thiazolidine derivatives can protect neurons from damage and improve memory. jelsciences.comirispublishers.com In a rat model of scopolamine-induced memory deficits, a thiazolidin-4-one derivative (DS27) prevented memory impairment and alterations in acetylcholinesterase (AChE) activity. researchgate.net Another study on thiazolidine-2,4-dione derivatives, TZ3O and TZ4M, demonstrated their neuroprotective effects by alleviating scopolamine-induced cognitive decline in rats. nih.gov Furthermore, a thiazolidine-2,4-dione derivative known as TZ4C was found to enhance memory function in rats with scopolamine-induced impairment and reduce the expression of phosphorylated tau (p-Tau), a hallmark of Alzheimer's disease, in both cell cultures and rat hippocampi. nih.gov

Anti-inflammatory Response Modulation

The anti-inflammatory properties of this compound and its derivatives extend beyond the central nervous system. nih.gov Thiazolidinediones (TZDs), such as troglitazone and rosiglitazone, have been shown to inhibit the release of inflammatory mediators from human airway smooth muscle cells in a dose-dependent manner. nih.gov These compounds can also modulate inflammatory responses by interacting with cytokine signaling pathways. For example, some thiazolidinone derivatives have been found to reduce NF-κB levels, a key regulator of inflammation. ajrconline.org Additionally, N-acetylcysteine (NAC), a related compound, has demonstrated anti-inflammatory effects by reducing the activation of NF-κB in human bronchial epithelial cells and lowering levels of inflammatory markers like IL-8 in patients with COPD. mdpi.com

Anti-Diabetic Potential

The thiazolidine scaffold, a core component of this compound, is of significant interest in the development of anti-diabetic agents. Derivatives known as thiazolidinediones (TZDs) have been a cornerstone in the management of type 2 diabetes mellitus (T2DM), primarily by enhancing insulin (B600854) sensitivity. mdpi.comijpsdronline.com Research has explored various mechanisms through which these compounds exert their anti-diabetic effects, including the modulation of key enzymes and receptors involved in glucose metabolism.

Thiazolidinedione derivatives are recognized as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. nih.govmdpi.com Activation of PPAR-γ leads to improved insulin sensitivity and is a well-established mechanism for controlling hyperglycemia. nih.gov

Beyond PPAR-γ agonism, scientific investigations have revealed other pathways for the anti-diabetic action of thiazolidine derivatives. One such pathway is the inhibition of α-amylase, a key enzyme responsible for the breakdown of complex carbohydrates into simple sugars. nih.govmdpi.com By inhibiting this enzyme, these compounds can delay carbohydrate absorption from the gut, thereby reducing postprandial blood glucose spikes. nih.gov For instance, certain novel synthetic thiazolidinedione derivatives have been identified as potent α-amylase inhibitors. nih.gov

Another target for thiazolidine derivatives is aldose reductase. This enzyme is implicated in the development of diabetic complications by converting glucose to sorbitol. researchgate.net The accumulation of sorbitol in tissues can lead to neuropathy, retinopathy, and cataracts. researchgate.net Some thiazolyl-2,4-thiazolidinedione derivatives have been evaluated for their aldose reductase inhibitory activity, suggesting a potential role in preventing long-term diabetic complications. researchgate.net Furthermore, G protein-coupled receptor 120 (GPR120) has emerged as a target for thiazolidinedione derivatives, which can act as agonists to promote insulin secretion in a glucose-dependent manner. nih.gov

Studies on specific derivatives have demonstrated significant hypoglycemic and hypolipidemic activities in preclinical models. mdpi.comnih.gov For example, in an alloxan-induced diabetic rat model, certain thiazolidinedione derivatives not only reduced blood glucose levels but also helped normalize lipid profiles, including cholesterol and lipoprotein levels, over a 30-day treatment period. nih.govmdpi.com

Table 1: Selected Thiazolidine Derivatives and their Investigated Anti-Diabetic Activity

| Derivative Class | Target/Mechanism | Investigated Effect | Reference |

| Thiazolidinediones (TZDs) | PPAR-γ Agonism | Insulin sensitization, regulation of glucose metabolism. | nih.govmdpi.com |

| Thiazolidinediones (TZDs) | α-Amylase Inhibition | Potential reduction of postprandial hyperglycemia. | nih.govmdpi.com |

| Thiazolidinediones (TZDs) | GPR120 Agonism | Promotion of glucose-dependent insulin secretion. | nih.gov |

| Thiazolyl-2,4-thiazolidinediones | Aldose Reductase Inhibition | Potential to prevent diabetic complications like cataract and neuropathy. | researchgate.net |

| N-arylpyrrole and TZD Hybrids | α-Glucosidase Inhibition | Inhibition of carbohydrate-digesting enzymes. | mdpi.com |

Investigation into Other Bioactivities

The thiazolidine ring system, including derivatives of this compound, is a versatile scaffold that has been explored for a wide array of pharmacological activities beyond its anti-diabetic potential. e3s-conferences.org The unique structural features of thiazolidine allow for modifications that yield compounds with diverse biological actions.

Antimicrobial Activity: A significant body of research has focused on the antimicrobial properties of thiazolidine derivatives. pharmainfo.in Synthesized compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. pharmainfo.inresearchgate.net For example, 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives have demonstrated activity against bacteria such as Bacillus subtilis and Escherichia coli, and the fungus Candida utilis. pharmainfo.inresearchgate.net Similarly, thiazolidin-4-one derivatives have shown potent activity against bacterial strains like S. aureus and P. aeruginosa, and have been investigated for their ability to inhibit biofilm formation, a critical factor in chronic infections. e3s-conferences.orgnih.gov

Anticancer Potential: The anticancer activity of thiazolidine derivatives is another promising area of investigation. nih.gov A series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cell lines. nih.gov Certain compounds in this series showed potent and selective growth-inhibition activity and were found to induce apoptosis in cancer cells. nih.gov In vivo studies further confirmed that these derivatives could significantly inhibit tumor growth in animal models. nih.gov

Antioxidant and Anti-inflammatory Activities: Several thiazolidine derivatives have been reported to possess antioxidant capabilities. nih.gov Thiazolidinedione derivatives, for instance, have been evaluated for their radical scavenging ability. nih.govmdpi.com The anti-inflammatory properties of this class of compounds have also been noted, often linked to their mechanisms of action in metabolic diseases.

Other Pharmacological Activities: The broad biological profile of the thiazolidine nucleus extends to other activities, including anticonvulsant, antiviral, and anti-HIV properties, as highlighted in various reviews of heterocyclic compounds. e3s-conferences.org This diversity underscores the pharmaceutical importance of the thiazolidine scaffold as a template for drug discovery.

Table 2: Summary of Other Investigated Bioactivities of Thiazolidine Derivatives

| Biological Activity | Derivative Class | Specific Findings | Reference |

| Antimicrobial | 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | Active against Gram-positive/negative bacteria and fungi. | pharmainfo.inresearchgate.net |

| Anticancer | (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) | Antiproliferative activity against melanoma and prostate cancer cells. | nih.gov |

| Antioxidant | Thiazolidinediones | Demonstrated radical scavenging ability in vitro. | nih.govmdpi.com |

| Anti-inflammatory | Thiazolidine derivatives | Noted as a general biological activity of the scaffold. | |

| Anticonvulsant | Thiazolidine derivatives | Mentioned as a potential pharmacological action. | e3s-conferences.org |

| Antiviral | Thiazolidine derivatives | Reported as a possible bioactivity in literature reviews. |

Mechanistic Insights into 2 Acetylthiazolidine S Biological Action

Enzyme Inhibition and Activation Profiling

2-Acetylthiazolidine derivatives have been shown to interact with a range of enzymes, leading to either inhibition or activation, which in turn affects various biochemical pathways.

Derivatives of this compound have been investigated for their potential to inhibit key metabolic enzymes. For instance, certain thiazolidinedione derivatives have demonstrated inhibitory activity against α-amylase, an enzyme crucial for carbohydrate metabolism. mdpi.comnih.govmdpi.com Studies have shown that some of these compounds exhibit higher inhibitory potential than the standard drug acarbose. mdpi.commdpi.com This suggests a potential role for these compounds in the modulation of metabolic pathways. The thiazolidine (B150603) ring is a key structural feature in various biologically active compounds that target enzymes. ontosight.ai

Specifically, compounds containing the thiazolidine-2,4-dione framework have been synthesized and evaluated for their α-amylase inhibitory activity. researchgate.net Molecular docking studies have further elucidated the potential binding modes of these compounds within the active sites of enzymes like α-amylase and peroxisome proliferator-activated receptor-gamma (PPAR-γ). mdpi.comnih.govmdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Thiazolidinedione Derivative 4 | α-amylase | Higher than acarbose | mdpi.com |

| Thiazolidinedione Derivative 5 | α-amylase | Higher than acarbose | mdpi.com |

| Thiazolidinedione Derivative 6 | α-amylase | Higher than acarbose | mdpi.com |

| Thiazolidinedione Derivative 7 | α-amylase | Lower than acarbose | mdpi.com |

A significant area of research has been the development of this compound derivatives as inhibitors of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net These enzymes are crucial for bacterial DNA replication, making them excellent targets for antibacterial agents. mdpi.comnih.govmdpi.com

Hybrid molecules combining the thiazolidinedione moiety with existing antibiotics like norfloxacin (B1679917) have been synthesized. researchgate.netmdpi.comnih.gov These new compounds are designed to have a novel binding mode to DNA gyrase, potentially overcoming existing resistance mechanisms. mdpi.comnih.govresearchgate.net Research has shown that some of these hybrid compounds exhibit potent activity against both Gram-positive and Gram-negative bacterial strains, with some being significantly more potent than the parent antibiotic. researchgate.netresearchgate.net The inhibition of topoisomerase II enzymes, particularly topoisomerase IV, has been confirmed through DNA cleavage assays. researchgate.netmdpi.com

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Hybrid Compound 6 | DNA Gyrase & Topoisomerase IV | 37-fold more potent than norfloxacin against S. aureus | researchgate.net |

| Hybrid Compound 7 | DNA Gyrase & Topoisomerase IV | More potent against MRSA than norfloxacin | researchgate.netmdpi.com |

| Hybrid Compound 15 | DNA Gyrase & Topoisomerase IV | Potent activity against Gram-negative strains | researchgate.net |

| Hybrid Compound 16 | DNA Gyrase & Topoisomerase IV | Potent activity against Gram-negative strains | researchgate.netmdpi.com |

Interaction with Key Metabolic Enzymes

Modulation of Cellular Signaling Pathways

Beyond direct enzyme interaction, this compound derivatives can influence cellular function by modulating key signaling pathways.

Some thiazolidine derivatives have been suggested to modulate inflammatory responses by interacting with cytokine signaling pathways. This modulation may contribute to potential anti-inflammatory effects. The development of novel TNF-alpha inhibitors has led to the synthesis of compounds that exhibit different patterns of cytokine modulation. nih.gov While not directly mentioning this compound, this research highlights the potential for related structures to influence inflammatory cascades. The inflammatory response, driven by activated microglia, is a key factor in the progression of certain diseases. nih.gov

The thiazolidinedione moiety has been incorporated into molecules designed to act as anti-biofilm agents. mdpi.comresearchgate.net Biofilms are communities of bacteria that exhibit increased resistance to antibiotics, and their formation is often regulated by quorum sensing (QS). researchgate.net By inhibiting biofilm formation, these compounds can potentially disrupt this cell-to-cell communication system. researchgate.netmdpi.com Thiazolidin-4-ones are a class of compounds that have been reviewed for their antibiofilm features, which are often linked to the disruption of quorum sensing. researchgate.netresearchgate.net

Impact on Cytokine Signaling and Inflammatory Cascades

Molecular Target Identification and Binding Studies

Identifying the specific molecular targets of this compound and its derivatives is crucial for understanding their mechanism of action. Docking studies have been instrumental in predicting the binding affinity and interactions of these compounds with their target enzymes. researchgate.netmdpi.com

For example, in the context of bacterial topoisomerase inhibition, molecular docking has been used to analyze the binding of norfloxacin-thiazolidinedione hybrids to the DNA gyrase active site. researchgate.netmdpi.comresearchgate.net These studies help to explain the observed biological activity and provide a rationale for the design of more potent inhibitors. researchgate.net The analysis of these interactions reveals that the compounds can form a ternary complex with the enzyme and DNA. mdpi.com

Furthermore, binding studies have been conducted on other potential targets. For instance, certain (S)-2-[((S)-3-Acetyl-thiazolidine-4-carbonyl)-amino]-3-[4-(2,4,6-trichloro-benzyloxy)-phenyl]-propionic acid derivatives have been shown to have affinity for Integrin alpha-4/beta-1. bindingdb.org

| Derivative Class | Identified Molecular Target | Method of Study | Reference |

|---|---|---|---|

| Norfloxacin-thiazolidinedione hybrids | DNA Gyrase, Topoisomerase IV | Molecular Docking, DNA Cleavage Assay | researchgate.netmdpi.commdpi.com |

| Thiazolidinedione derivatives | α-amylase, PPAR-γ | Molecular Docking, In vitro enzyme assay | mdpi.comnih.govmdpi.com |

| (S)-2-[((S)-3-Acetyl-thiazolidine-4-carbonyl)-amino]-3-[4-(2,4,6-trichloro-benzyloxy)-phenyl]-propionic acid | Integrin alpha-4/beta-1 | Binding Assay | bindingdb.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies help in understanding how the chemical structure of a compound influences its biological activity. For the thiazolidine class of compounds, various studies on derivatives have provided valuable SAR insights.

Research on 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents has revealed that modifications on the thiazolidine ring are critical for activity. For instance, the introduction of an acetyl group at the 3-NH position of the thiazolidine ring was found to decrease the anticancer activity against melanoma and prostate cancer cell lines. nih.gov This suggests that a free amine at this position may be important for the observed biological effect in this specific class of compounds.

In the context of thiazolidine-2,4-diones, which are known for their antidiabetic properties, SAR studies have highlighted the importance of the two carbonyl groups at positions 2 and 4 of the thiazolidine ring. juniperpublishers.com Substitution or replacement of the carbonyl group at the 4-position has been shown to abolish the activity of the ring, indicating its crucial role in the compound's mechanism of action. juniperpublishers.com Furthermore, for 5-arylthiazolidine-2,4-diones, QSAR studies have suggested that for dual PPAR-alpha/gamma activity, modifications at the R-2 position are more favorable. researchgate.net

Studies on 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives have been conducted to explore their antimicrobial activities. pharmainfo.inresearchgate.net The synthesis of these compounds involves the acetylation of the thiazolidine nitrogen, creating a structure with some similarity to this compound. pharmainfo.inresearchgate.net The biological activity of these derivatives is influenced by the nature of the substituents at both the 2-position of the thiazolidine ring and on the attached amino acid moiety. researchgate.net

The following table summarizes key SAR findings from studies on related thiazolidine derivatives, which may provide predictive insights for this compound.

| Compound Class | Position of Modification | Effect on Biological Activity | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amides | 3-NH (Acetylation) | Decreased anticancer activity | nih.gov |

| Thiazolidine-2,4-diones | 4-Carbonyl | Replacement abolishes activity | juniperpublishers.com |

| 5-Arylthiazolidine-2,4-diones | 2-Position | Favorable for dual PPAR-α/γ activity | researchgate.net |

| Thiazolidine-2,4-diones | 5-Position (Unsaturation) | More active than saturated derivatives | juniperpublishers.com |

These findings from related compounds suggest that the biological activity of this compound would be highly dependent on the specific biological target and the context of the assay. The presence of the acetyl group on the nitrogen atom is a key structural feature that differentiates it from many other biologically active thiazolidines and would be a critical determinant of its interaction with biological systems.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound have not been extensively studied directly. However, data from related thiazolidine compounds can offer some predictive considerations.

Pharmacokinetics:

Studies on N-acetyl thiazolidine 4-carboxylic acid (N-ATCA) in plants suggest that it can cross metabolic barriers and subsequently undergo conversion to other molecules like thioproline and L-cysteine. scielo.br This indicates that N-acetylated thiazolidines may act as prodrugs, releasing active components after metabolic transformation. scielo.br The lipophilicity of thiazolidine derivatives can be increased through acylation, which may, in turn, affect their bioavailability. acs.org However, highly lipophilic compounds can also be associated with rapid metabolic turnover and low solubility. acs.org

A study on a novel thiazolidinedione derivative, BIT-15-67, revealed high permeability across Caco-2 monolayers, suggesting good absorption potential, and it was not a substrate for common efflux transporters like P-gp and BCRP. semanticscholar.org The compound exhibited moderate binding to plasma proteins in mice and rats. semanticscholar.org The plasma clearance was higher in male rats than in females, leading to a shorter elimination half-life in males. semanticscholar.org The absolute oral bioavailability was significantly higher in female rats (38%) compared to males (7%). semanticscholar.org

Pharmacodynamics:

Thiazolidinediones (TZDs) are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. semanticscholar.orgnih.gov The activation of PPAR-γ by TZDs leads to the transcription of insulin-sensitive genes, resulting in reduced insulin (B600854) resistance and lower blood glucose levels. nih.gov This is a key pharmacodynamic effect of this class of compounds. It is plausible that this compound or its metabolites could interact with similar nuclear receptors or other biological targets.

The table below summarizes pharmacokinetic and pharmacodynamic data from related thiazolidine compounds.

| Compound/Class | Pharmacokinetic/Pharmacodynamic Finding | Reference |

| N-acetyl thiazolidine 4-carboxylic acid (N-ATCA) | Can cross metabolic barriers and is converted to thioproline and L-cysteine in plants. | scielo.br |

| Thiazolidinedione derivative (BIT-15-67) | High permeability, not a substrate of efflux transporters, moderate plasma protein binding, sex-dependent clearance and bioavailability. | semanticscholar.org |

| Thiazolidinediones (TZDs) | Act as agonists of PPAR-γ, leading to increased insulin sensitivity. | semanticscholar.orgnih.gov |

| Thiazolidine-4-carboxylic acid (TC) | Exhibits anti-toxic effects, particularly on the liver. | nih.gov |

These findings suggest that this compound could potentially be orally bioavailable and might undergo metabolic activation. Its pharmacodynamic effects would need to be experimentally determined but could involve interactions with metabolic pathways or nuclear receptors, similar to other thiazolidine derivatives.

In Vivo and In Vitro Metabolic Fate Studies

Direct studies on the in vivo and in vitro metabolic fate of this compound are scarce. However, insights can be gleaned from research on related N-acetylated thiazolidine derivatives and the general metabolism of the thiazolidine ring.

In Vitro Metabolism:

A study on the in vitro metabolism of a novel thiazolidinedione derivative, BIT-15-67, showed that the compound was stable in liver microsomes from mice, rats, dogs, and humans. semanticscholar.org However, it was unstable in rat hepatocytes, suggesting that it likely undergoes Phase II metabolism. semanticscholar.org In these rat hepatocyte samples, one Phase I and one Phase II metabolite were identified. semanticscholar.org

Research on cysteine derivatives has indicated that deblocking N-acetylated thiazolidine derivatives can be challenging under certain conditions. nih.gov It was noted that treatment with trifluoroacetic acid could lead to the opening of the thiazolidine ring. nih.gov This suggests that the N-acetylated thiazolidine structure possesses a degree of stability, but the ring can be cleaved under specific chemical or enzymatic conditions.

In Vivo Metabolism:

The most relevant information regarding the metabolic fate of an N-acetylated thiazolidine comes from studies on N-acetyl thiazolidine 4-carboxylic acid (N-ATCA) in plants. In this biological system, N-ATCA is reported to be gradually converted through a series of biochemical reactions. scielo.br It is first transformed into thioproline (TCA), then to formyl cysteine, and ultimately to L-cysteine. scielo.br This pathway demonstrates the potential for the thiazolidine ring to be opened and for the acetyl group to be removed, releasing a key amino acid.

Thiazolidine-4-carboxylic acid itself is a condensation product of cysteine and formaldehyde (B43269), which points to a potential metabolic link between these molecules. nih.gov

The table below outlines the proposed metabolic conversion of N-acetyl thiazolidine 4-carboxylic acid as a potential model for the metabolic fate of this compound.

| Precursor | Intermediate 1 | Intermediate 2 | Final Product | Reference |

| N-acetyl thiazolidine 4-carboxylic acid (N-ATCA) | Thioproline (TCA) | Formyl cysteine | L-cysteine | scielo.br |

Based on this information, it can be hypothesized that this compound may undergo metabolic transformation in vivo, potentially involving the opening of the thiazolidine ring and deacetylation. The exact metabolites and the enzymes involved would need to be determined through specific in vivo and in vitro studies.

Analytical and Characterization Methodologies for 2 Acetylthiazolidine

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-acetylthiazolidine from complex mixtures, a necessary step for accurate characterization and quantification. The choice of technique is often dictated by the volatility and polarity of the compound and the matrix in which it is present.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently employed for analyzing trace levels of aldehydes in food and environmental samples after derivatization with cysteamine (B1669678) to form thiazolidine (B150603) derivatives, including this compound. tandfonline.comamanote.comdatapdf.com The resulting thiazolidines are then analyzed by GC. tandfonline.comdatapdf.com

The selection of the column and detector is critical for achieving desired separation and sensitivity. Fused silica (B1680970) capillary columns are commonly used due to their high resolution and inertness. tandfonline.comresearchgate.net Specific columns like DBWAX (a polar phase) and SPB-1 have been successfully utilized. tandfonline.comdss.go.th For detection, nitrogen-phosphorous detectors (NPD) are particularly effective due to their high sensitivity to nitrogen-containing compounds like this compound. tandfonline.comamanote.comresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is also a powerful tool, providing both retention time data and mass fragmentation patterns for definitive identification. dss.go.thmdpi.com

Key parameters in GC analysis include the temperature program, carrier gas flow rate, and injector/detector temperatures, which are optimized to ensure efficient separation and peak resolution. dss.go.th

Table 1: Exemplary GC Columns and Detectors for Thiazolidine Analysis

| Parameter | Specification | Application Context | Reference |

|---|---|---|---|

| Column Type | Fused Silica Capillary | General analysis of thiazolidine derivatives. | tandfonline.comresearchgate.net |

| DBWAX (30 m x 0.25 mm i.d.) | Analysis of 2-mono- and dimethyl substituted thiazolidines. | tandfonline.com | |

| SPB-1 (60 m x 0.32 mm i.d.) | Analysis of chloroform (B151607) extracts of reaction mixtures. | dss.go.th | |

| Detector | Nitrogen-Phosphorous Detector (NPD) | Trace analysis of formaldehyde (B43269) and methyl glyoxal (B1671930) as thiazolidine derivatives. | tandfonline.comamanote.comresearchgate.net |

| Flame Ionization Detector (FID) | Analysis of chloroform extracts from model systems. | dss.go.th |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may not be sufficiently volatile or stable for GC analysis. While direct HPLC methods for this compound are less commonly detailed in the literature compared to GC, methods for structurally similar compounds like 2-acetylthiazole (B1664039) provide a strong basis for its application. sielc.com Reverse-phase (RP) HPLC is a common mode used for such analyses. sielc.com

For instance, 2-acetylthiazole can be separated using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid on a Newcrom R1 column. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful for detecting and quantifying trace amounts of related compounds in complex matrices like food, by monitoring specific precursor-product ion transitions. researchgate.net This approach offers high selectivity and sensitivity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method primarily for monitoring the progress of chemical reactions that synthesize or involve this compound and its derivatives. heteroletters.orgnih.govresearchgate.netmdpi.com It is also used to assess the purity of the synthesized compounds. mdpi.commdpi.com

The standard stationary phase for this application is silica gel 60. researchgate.netpharmainfo.in A variety of solvent systems, which act as the mobile phase, can be employed depending on the polarity of the specific thiazolidine derivative being analyzed. The choice of solvent system is crucial for achieving good separation of spots on the TLC plate. mit.edu Visualization of the separated compounds is typically achieved using non-destructive methods like UV light or destructive methods such as staining with iodine vapor or potassium permanganate (B83412) solution. nih.govmdpi.compharmainfo.inresearchgate.net The retention factor (Rf value) is calculated to characterize the behavior of the compound in a specific TLC system. researchgate.netpharmainfo.in

Table 2: TLC Systems Used in the Analysis of Thiazolidine Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application | Reference(s) |

|---|---|---|---|---|

| Silica Gel 60 | Benzene:Ethyl Acetate (10:1) | Iodine-Potassium Iodide | Monitoring synthesis of 2-substituted-3-acetyl-thiazolidine derivatives. | researchgate.netpharmainfo.in |

| Silica Gel 60F-254 | n-Hexane:Ethyl Acetate (8:2) | Not specified | Monitoring synthesis of thiazolidine-2,4-dione derivatives. | heteroletters.org |

| Silica Gel 60F-254 | n-Hexane:Ethyl Acetate (9:1) | UV light, Iodine vapors | Monitoring synthesis of 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione derivatives. | nih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of this compound. These techniques provide information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules, including this compound and its derivatives. researchgate.netpharmainfo.in Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. nih.govceitec.cz

¹H NMR spectra provide information on the chemical environment of protons. For this compound derivatives, characteristic signals are observed for the protons of the acetyl group (a singlet around 1.4-2.3 ppm) and the protons on the thiazolidine ring. pharmainfo.in For example, in a study of 3-acetyl-2,2-di-methyl-thiazolidine-4-carbonyl-L-methionine-hydrazide, the acetyl protons appeared as a singlet at 1.72 ppm. pharmainfo.in The protons at positions 2, 4, and 5 of the thiazolidine ring exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation. pharmainfo.in

¹³C NMR provides data on the carbon skeleton of the molecule. ceitec.cz Although less sensitive than ¹H NMR, it is vital for confirming the number and type of carbon atoms (e.g., C=O, CH, CH₂, CH₃). ceitec.cz Techniques like DEPT can further differentiate between carbon types.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives

| Proton | 3-acetyl-2,2-di-methyl-thiazolidine-4-carbonyl-L-methionine methyl ester (in DMSO-d₆) | 3-acetyl-2-propyl-thiazolidine-4-carbonyl-L-methionine methyl ester (in DMSO-d₆) | Reference |

|---|---|---|---|

| -COCH₃ (acetyl) | 1.93 (s, 3H) | 1.83 (s, 3H) | pharmainfo.in |

| 2-H of thiazolidine ring | - (gem-dimethyl) | 5.66 (s, 1H) | pharmainfo.in |

| 4-H of thiazolidine ring | 5.97 (t, 1H) | 5.97 (t, 1H) | pharmainfo.in |

| 5-H of thiazolidine ring | 4.93 (d, 2H) | 4.53 (d, 2H) | pharmainfo.in |

s = singlet, d = doublet, t = triplet

Mass Spectrometry (MS) and Tandem MS Applications

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. researchgate.netpharmainfo.in In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺), the peak with the highest mass-to-charge ratio (m/z) that corresponds to the molecular mass of the compound. savemyexams.comlibretexts.org

The fragmentation of the molecular ion provides a unique fingerprint that aids in structural identification. savemyexams.comlibretexts.org For thiazolidine derivatives, a common and predominant fragment ion is observed at m/z = 88, which corresponds to the thiazolidine ring-H fragment. tandfonline.com This characteristic fragment is a strong indicator of the presence of the thiazolidine core structure.

Tandem mass spectrometry (MS/MS or MS²) offers enhanced specificity and is particularly useful for analyzing complex mixtures. acs.org In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a series of product ions. acs.org This technique, often coupled with LC or GC, allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions, effectively reducing chemical noise from the sample matrix. researchgate.netacs.orgmdpi.com

Table 4: Characteristic Mass Spectrometry Fragments for Thiazolidines

| m/z Value | Proposed Fragment | Significance | Reference(s) |

|---|---|---|---|

| M⁺ | Molecular Ion | Corresponds to the molecular weight of the specific this compound derivative. | savemyexams.comlibretexts.org |

| 88 | [Thiazolidine ring - H]⁺ | Predominant peak, characteristic of the thiazolidine structure. | tandfonline.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique used for the structural elucidation of this compound. This method identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of chemical bonds. savemyexams.commaricopa.edu

The IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. A prominent and strong absorption peak is typically observed in the range of 1743-1698 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the acetyl group. pharmainfo.inlatticescipub.com The stretching vibrations for the C-H bonds of the aliphatic portions of the molecule are generally found around 2987 cm⁻¹. pharmainfo.in Furthermore, the thiazolidine ring itself gives rise to specific signals, including C-N and C-S stretching vibrations.

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Derivatives

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Amide) | Stretching | 1743–1698 | pharmainfo.inlatticescipub.com |

| C-H (Aliphatic) | Stretching | ~2987 | pharmainfo.in |

| N-H | Stretching | 3366–3155 | pharmainfo.in |

| O-H (of Carboxylic Acid if present) | Stretching | 3327 | latticescipub.com |

Advanced Detection and Quantification Methods in Complex Matrices

The accurate detection and quantification of this compound in complex samples, such as food and biological matrices, necessitate the use of advanced analytical methodologies. These techniques offer high sensitivity and selectivity, which are crucial for identifying and measuring trace amounts of the compound.

Gas Chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) is a highly effective method for analyzing this compound. This is because the NPD is particularly sensitive to nitrogen-containing compounds. tandfonline.comdss.go.th When combined with mass spectrometry (GC-MS), this technique provides definitive structural confirmation, and operating in selected ion monitoring (SIM) mode can achieve very low detection limits. dss.go.thnih.gov For instance, a method involving derivatization with cysteamine to form this compound, followed by GC analysis, has been used to determine the quantity of methylglyoxal (B44143) in various food items. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) , especially when coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the analysis of this compound. researchgate.netescholarship.org This method offers excellent specificity and sensitivity, which is vital for quantification in complex mixtures while minimizing interference from the sample matrix. researchgate.netnih.gov LC-MS/MS has been successfully used for the simultaneous analysis of multiple compounds, including those structurally related to this compound, in various food and biological samples. researchpromo.comnih.gov

Stable Isotope Dilution Analysis (SIDA) represents a gold standard for quantification. This approach involves adding a known quantity of an isotopically labeled version of this compound to the sample as an internal standard. The ratio of the naturally occurring analyte to the labeled standard is then measured, typically by GC-MS or LC-MS/MS. This allows for highly accurate and precise quantification by correcting for any losses during sample preparation and for matrix-related effects. researchgate.net

Future Directions and Emerging Research Areas for 2 Acetylthiazolidine

Rational Design and Synthesis of Next-Generation Derivatives

The rational design and synthesis of new 2-acetylthiazolidine derivatives are at the forefront of research, aiming to create molecules with enhanced efficacy and specificity. By understanding the structure-activity relationships (SAR), chemists can modify the core thiazolidine (B150603) structure to improve its therapeutic properties.

One approach involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. For instance, novel hybrids of norfloxacin (B1679917) and thiazolidine-2,4-dione have been synthesized. mdpi.comresearchgate.net The goal of these hybrids is to achieve a new binding mode to bacterial DNA gyrase, potentially leading to more potent antibacterial effects and activity against quinolone-resistant strains. mdpi.comresearchgate.net Similarly, the integration of an acridine (B1665455) core into thiazolidine-2,4-dione frameworks is being explored for the development of new antitumor agents. mdpi.com Acridine derivatives are known for their ability to intercalate DNA and inhibit topoisomerases, and combining them with the thiazolidine-2,4-dione moiety may result in synergistic therapeutic effects. mdpi.com

The synthesis of these next-generation derivatives often involves multi-step processes. For example, the synthesis of thiazolidine-2,4-dione-acridine hybrids includes the reaction of thiazolidine-2,4-dione with potassium hydroxide, followed by a reaction with a bromomethyl-acridine derivative and subsequent Knoevenagel condensation. mdpi.com Another example is the synthesis of norfloxacin-thiazolidinedione hybrids, which involves the creation of a chloroacetamide derivative of norfloxacin that is then reacted with 5-benzylidene-thiazolidine-2,4-dione derivatives. mdpi.com

Table 1: Examples of Rationally Designed this compound Derivatives and their Intended Applications

| Derivative Class | Pharmacophore Combination | Intended Application |

| Norfloxacin-Thiazolidinedione Hybrids | Norfloxacin and Thiazolidine-2,4-dione | Antibacterial agents with improved potency against resistant strains. mdpi.comresearchgate.net |

| Thiazolidine-2,4-dione-Acridine Hybrids | Thiazolidine-2,4-dione and Acridine | Antitumor agents with enhanced cytotoxic profiles. mdpi.com |

| 2-Aryl-thiazolidin-4-one-1,2,4-triazole Hybrids | Thiazolidin-4-one and 1,2,4-triazole | Antibiofilm agents. nih.gov |

| Quinazolinone-Thiazolidine-2,4-dione Hybrids | Quinazolinone and Thiazolidine-2,4-dione | Antimicrobial and antioxidant agents. ijpbs.com |

Integration of Omics Technologies in Biological Studies

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of how this compound and its derivatives function at a molecular level. nih.gov These high-throughput approaches provide a global view of the biological processes affected by these compounds.

In the context of agriculture, omics studies can elucidate the mechanisms by which N-acetyl thiazolidine 4-carboxylic acid (N-ATCA) enhances plant growth and stress tolerance. researchgate.net While metabolomics has been the most utilized omics technology in studying fruit trees like olives, transcriptomics and proteomics are also gaining traction. researchgate.net These technologies can identify changes in gene expression, protein levels, and metabolite profiles in plants treated with N-ATCA, providing insights into the pathways involved in its biostimulant activity. researchgate.netscielo.br

In medicine, omics can help identify the molecular targets of this compound derivatives and understand their mechanisms of action in diseases like cancer and bacterial infections. For example, proteomics can be used to identify the proteins that interact with a particular derivative, while metabolomics can reveal changes in cellular metabolism upon treatment. nih.gov This information is crucial for optimizing drug design and identifying potential biomarkers for treatment response.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Table 2: Computational Approaches in this compound Research

| Computational Method | Application |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. mdpi.comnih.gov |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.govnih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of drug-target complexes. |

| ADMET Prediction | In silico estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com |

| Artificial Intelligence/Machine Learning | Develops predictive models for drug activity, target identification, and de novo drug design. nih.govresearchgate.net |

Sustainable Synthesis and Environmental Considerations

As the demand for this compound and its derivatives grows, there is an increasing focus on developing sustainable synthesis methods and understanding their environmental impact. Green chemistry principles are being applied to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency.

One area of exploration is the use of more environmentally friendly catalysts and reaction conditions. For example, research into the synthesis of thiazolidine-2,4-dione derivatives has explored various catalytic systems. researchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can also contribute to a more sustainable process by reducing the need for purification of intermediates. researchgate.net

Understanding the environmental fate of these compounds is also crucial. justdial.com This includes studying their biodegradability, potential for bioaccumulation, and ecotoxicity. For N-acetyl thiazolidine 4-carboxylic acid, which is used in agriculture, it is important to assess its impact on soil health, water quality, and non-target organisms. herts.ac.uk The use of biodegradable and non-toxic materials, such as chitosan (B1678972) nanoparticles in combination with N-ATCA, represents a move towards more environmentally friendly agricultural practices. researchgate.netscielo.br

Exploration of New Therapeutic Avenues and Agricultural Innovations

The versatility of the this compound scaffold suggests that it has the potential for a wide range of new therapeutic and agricultural applications. Researchers are continuously exploring new biological activities and innovative uses for these compounds.

In medicine, beyond the established antimicrobial and anticancer properties, derivatives of this compound are being investigated for other therapeutic areas. The thiazolidinedione ring, a key component of some derivatives, is a well-known pharmacophore in antidiabetic drugs. nih.govajrconline.org This suggests that new derivatives could be designed to target metabolic diseases. The antibiofilm activity of some thiazolidin-4-one derivatives is another promising area of research, as biofilms are a major contributor to antibiotic resistance. nih.gov

In agriculture, the use of N-acetyl thiazolidine 4-carboxylic acid as a biostimulant is well-documented, but further research could lead to new formulations and applications. scielo.brherts.ac.uk For example, combining N-ATCA with other beneficial substances, such as nano-fertilizers or other plant growth regulators, could lead to synergistic effects on crop yield and resilience. scispace.comresearchgate.net Innovations in delivery systems, such as encapsulation in nanoparticles, could also improve the efficiency and effectiveness of these agricultural products. researchgate.net The application of these compounds to a wider range of crops and under different environmental stress conditions is also an active area of investigation. mdpi.comscribd.com

Q & A

Q. What are the established synthetic pathways for 2-acetylthiazolidine, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound is commonly synthesized via condensation reactions between aldehydes and aminothiols (e.g., cysteine) under aqueous conditions. Key steps include:

- Reagent selection : Use high-purity aldehydes and aminothiols to minimize side reactions.

- Reaction optimization : Adjust pH (typically acidic or neutral) and temperature (20–40°C) to favor thiazolidine ring formation .

- Purification : Employ column chromatography or recrystallization, with characterization via -NMR and FT-IR to confirm structure and purity .

- Reproducibility : Document all parameters (e.g., molar ratios, solvent systems) in the Methods section, adhering to journal guidelines for experimental transparency .

Q. How should researchers characterize this compound to validate its structural identity and purity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : -NMR for proton environment analysis, FT-IR for functional group identification (e.g., acetyl C=O stretch at ~1700 cm) .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological studies) .

- Crystallography : Single-crystal X-ray diffraction for definitive structural confirmation, if feasible .

- Data reporting : Include raw spectral data in supplementary materials, following journal-specific formatting .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Comparative analysis : Replicate experiments using solvents listed in conflicting studies (e.g., DMSO vs. CDCl) to assess solvent-induced shifts .

- Advanced techniques : Employ -NMR or 2D-COSY to resolve overlapping signals in complex mixtures .

- Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

- Meta-analysis : Publish a critical review consolidating existing data, highlighting methodological inconsistencies .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Software selection : Use Gaussian, ORCA, or CP2K for quantum mechanical calculations.

- Parameterization : Optimize geometry at the B3LYP/6-31G(d) level, then calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Mechanistic studies : Simulate reaction pathways (e.g., transition state analysis) for condensation or oxidation reactions .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental designs minimize artifacts when studying this compound’s biological activity?

- Methodological Answer :

- Controls : Include thiazolidine-free controls to rule out solvent/vehicle effects .

- Stability assays : Pre-test compound stability in assay buffers (pH 7.4, 37°C) via LC-MS over 24–48 hours .

- Dose-response curves : Use ≥5 concentrations to confirm activity is concentration-dependent, not stochastic .

- Blinding : Implement double-blinded protocols for subjective endpoints (e.g., phenotypic scoring) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for chemical permeation resistance) and flame-retardant lab coats .

- Ventilation : Use fume hoods for synthesis/purification steps to limit inhalation exposure .

- Waste disposal : Neutralize acidic/byproduct streams before disposal, following institutional hazardous waste guidelines .

- Documentation : Maintain a lab-specific safety sheet referencing GHS hazard codes (e.g., H315 for skin irritation) .

Data Reporting and Publication

Q. How should researchers present large datasets (e.g., kinetic studies) without overwhelming the main text?

- Methodological Answer :

- Supplementary materials : Deposit raw kinetic data (e.g., time-point absorbance values) in repositories like Figshare or Zenodo .

- Visualization : Use heatmaps or 3D surface plots in the main text to summarize trends; reserve tabular data for supplements .

- Metadata : Include instrument calibration details (e.g., spectrophotometer wavelength accuracy) to enable replication .

Ethical and Collaborative Considerations

Q. What ethical frameworks apply when sharing this compound-related data with industrial partners?

- Methodological Answer :

- Material Transfer Agreements (MTAs) : Define data ownership, permitted uses, and publication rights upfront .

- Dual-use review : Screen for potential misuse (e.g., toxin precursor applications) via institutional biosafety committees .

- Attribution : Clarify co-authorship criteria (e.g., ICMJE guidelines) in collaborative agreements to avoid disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.